Sulopenem etzadroxil
Overview
Description
Sulopenem Etzadroxil is an oral prodrug of Sulopenem, a broad-spectrum antibiotic belonging to the penem class. It is designed to combat multidrug-resistant bacterial infections, particularly those caused by fluoroquinolone-resistant and extended-spectrum beta-lactamase-producing Enterobacterales . This compound is hydrolyzed by intestinal esterases to release the active Sulopenem, which exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sulopenem Etzadroxil involves multiple steps, starting from the core structure of Sulopenem. The key steps include:
Formation of the Penem Core: The penem core is synthesized through a series of chemical reactions involving beta-lactam ring formation and subsequent modifications.
Esterification: The penem core is esterified with an appropriate alcohol to form the etzadroxil ester.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as crystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Sulopenem Etzadroxil undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound is hydrolyzed by intestinal esterases to release the active Sulopenem.
Beta-Lactam Ring Reactions: The beta-lactam ring in Sulopenem can undergo nucleophilic attack, leading to the formation of various intermediates.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using intestinal esterases.
Nucleophilic Attack: Reagents such as water or hydroxide ions can initiate nucleophilic attack on the beta-lactam ring.
Major Products:
Active Sulopenem: The primary product formed from the hydrolysis of this compound.
Scientific Research Applications
Sulopenem Etzadroxil has a wide range of scientific research applications, including:
Mechanism of Action
Sulopenem Etzadroxil exerts its antibacterial effects through the following mechanism:
Inhibition of Cell Wall Synthesis: Sulopenem binds to penicillin-binding proteins, inhibiting the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall synthesis.
Molecular Targets: The primary targets are penicillin-binding proteins located in the bacterial cell membrane.
Pathways Involved: The inhibition of cell wall synthesis leads to bacterial cell lysis and death.
Comparison with Similar Compounds
Sulopenem Etzadroxil is compared with other similar compounds in the penem class, such as:
Tebipenem: Another oral penem antibiotic with similar antibacterial activity but different pharmacokinetic properties.
Ertapenem: An intravenous penem antibiotic with a broader spectrum of activity but limited oral bioavailability.
Meropenem: A widely used intravenous penem antibiotic with high efficacy against a range of bacterial infections.
Uniqueness:
Properties
IUPAC Name |
2-ethylbutanoyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO7S3/c1-4-11(5-2)17(23)26-9-27-18(24)14-19(28-12-6-7-30(25)8-12)29-16-13(10(3)21)15(22)20(14)16/h10-13,16,21H,4-9H2,1-3H3/t10-,12+,13+,16-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPVNGWRLGHULH-CSOWVJSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)OCOC(=O)C1=C(SC2N1C(=O)C2C(C)O)SC3CCS(=O)C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)C(=O)OCOC(=O)C1=C(S[C@H]2N1C(=O)[C@@H]2[C@@H](C)O)S[C@H]3CC[S@@](=O)C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO7S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635293 | |
Record name | 2-ethylbutanoyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000296-70-7 | |
Record name | Sulopenem etzadroxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16335 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-ethylbutanoyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SULOPENEM ETZADROXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/492M3I304T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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